molecular formula C16H21F3N4O2 B12773164 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- CAS No. 80712-29-4

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)-

Cat. No.: B12773164
CAS No.: 80712-29-4
M. Wt: 358.36 g/mol
InChI Key: DUMHSAYXPWIEAH-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, introduction of the carboxamide group, and substitution with the trifluoromethylphenyl group. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the piperazine or phenyl rings.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazinecarboxamide derivatives with different substituents on the piperazine ring or phenyl ring. Examples include:

  • N-[(dimethylamino)carbonyl]-4-(4-hydroxy-3-(trifluoromethyl)phenyl)-N-methyl-1-piperazinecarboxamide
  • N-[(dimethylamino)carbonyl]-4-(4-methoxyphenyl)-N-methyl-1-piperazinecarboxamide

Uniqueness

The uniqueness of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-(trifluoromethyl)phenyl)- lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

80712-29-4

Molecular Formula

C16H21F3N4O2

Molecular Weight

358.36 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H21F3N4O2/c1-20(2)14(24)21(3)15(25)23-10-8-22(9-11-23)13-6-4-12(5-7-13)16(17,18)19/h4-7H,8-11H2,1-3H3

InChI Key

DUMHSAYXPWIEAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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